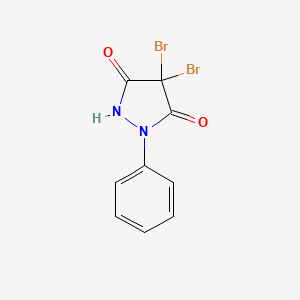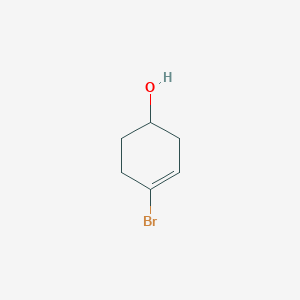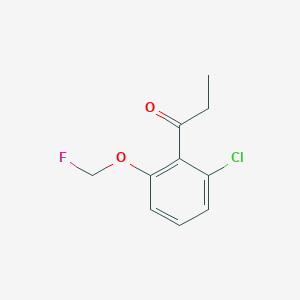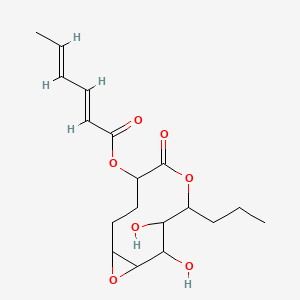
5,6-Epoxypinolidoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Epoxypinolidoxin: is a phytotoxic nonenolide compound produced by certain phytopathogenic fungi, such as Ascochyta pinodes . It is structurally characterized by an epoxy group between the carbon atoms at positions 5 and 6. This compound belongs to the family of macrolides, which are known for their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Epoxypinolidoxin involves the conversion of the double bond between carbon atoms 5 and 6 into an epoxy group . The specific synthetic routes and reaction conditions for this transformation are not widely documented in the literature. general methods for epoxidation of alkenes typically involve the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its specific biological origin. The compound is primarily isolated from the organic extracts of fungal cultures . The isolation process involves culturing the fungi, extracting the metabolites, and purifying the compound using chromatographic techniques.
化学反応の分析
Types of Reactions: 5,6-Epoxypinolidoxin undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols.
Reduction: The epoxy group can be reduced to form the corresponding dihydro derivative.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the epoxy group.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under basic conditions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
5,6-Epoxypinolidoxin has several scientific research applications, including:
Phytotoxicity Studies: It is used to study the phytotoxic effects on plants, particularly in understanding plant-pathogen interactions.
Herbicidal Research: Due to its phytotoxic properties, it is investigated as a potential natural herbicide.
Biological Activity Studies: It is used to explore its antifungal, antibacterial, and cytotoxic activities.
Chemical Ecology: It helps in understanding the ecological roles of fungal metabolites in natural environments.
作用機序
The mechanism of action of 5,6-Epoxypinolidoxin involves its interaction with cellular components of the host plant. It targets the cellular machinery, leading to the disruption of normal cellular functions and causing necrosis . The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with the host’s immune responses and cellular integrity .
類似化合物との比較
Pinolidoxin: A structurally related nonenolide with a similar phytotoxic profile.
7-epi-Pinolidoxin: An epimer of pinolidoxin with slight structural variations.
5,6-Dihydropinolidoxin: A reduced form of pinolidoxin with a dihydro group instead of an epoxy group.
Herbarumin II: Another phytotoxic compound produced by Ascochyta pinodes.
Uniqueness: 5,6-Epoxypinolidoxin is unique due to the presence of the epoxy group between carbon atoms 5 and 6, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C18H26O7 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(2,3-dihydroxy-6-oxo-4-propyl-5,11-dioxabicyclo[8.1.0]undecan-7-yl) (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C18H26O7/c1-3-5-6-8-14(19)23-13-10-9-12-17(24-12)16(21)15(20)11(7-4-2)25-18(13)22/h3,5-6,8,11-13,15-17,20-21H,4,7,9-10H2,1-2H3/b5-3+,8-6+ |
InChIキー |
SHDFNLHXMKWTEL-QFXXITGJSA-N |
異性体SMILES |
CCCC1C(C(C2C(O2)CCC(C(=O)O1)OC(=O)/C=C/C=C/C)O)O |
正規SMILES |
CCCC1C(C(C2C(O2)CCC(C(=O)O1)OC(=O)C=CC=CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


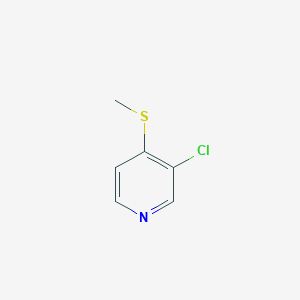
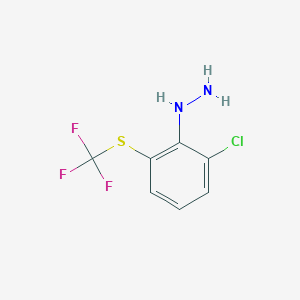
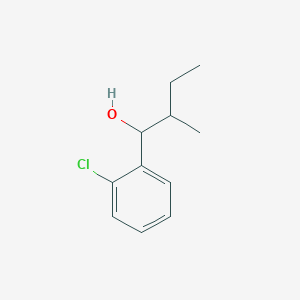
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)
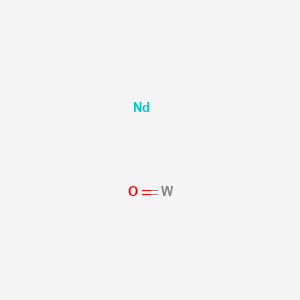
![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
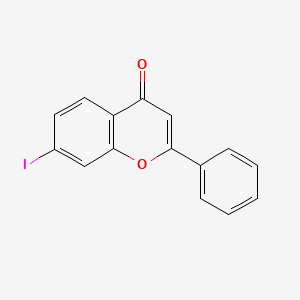
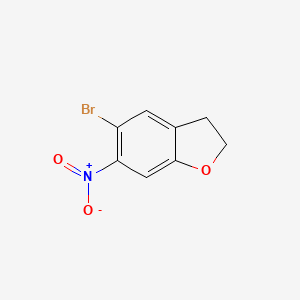
![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)
![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)

